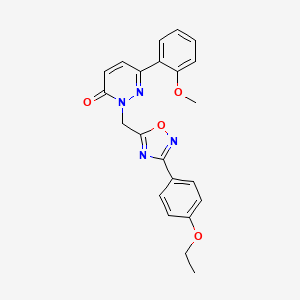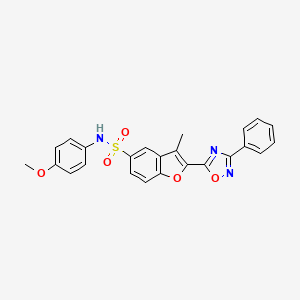![molecular formula C19H18N2O3 B11265084 3-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11265084.png)
3-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-OXO-2-(3-PHENYLPYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is a complex organic compound that features a benzoxazole ring fused with a phenylpyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including neuroprotective and cognitive-enhancing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-OXO-2-(3-PHENYLPYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE typically involves multiple steps:
Formation of the Phenylpyrrolidine Moiety: This step involves the alkylation of a pyrrolidine derivative with a phenyl group.
Cyclization to Form the Benzoxazole Ring: The intermediate product undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-OXO-2-(3-PHENYLPYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[2-OXO-2-(3-PHENYLPYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-OXO-2-(3-PHENYLPYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Phenylpyrrolidine Derivatives: Compounds such as 2-oxo-4-phenylpyrrolidin-1-yl derivatives share structural similarities and may exhibit comparable pharmacological properties.
Benzoxazole Derivatives: Other benzoxazole compounds also possess neuroprotective and cognitive-enhancing effects, making them relevant for comparison.
Uniqueness
3-[2-OXO-2-(3-PHENYLPYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE stands out due to its combined benzoxazole and phenylpyrrolidine structure, which may confer unique pharmacological properties not seen in other similar compounds .
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H18N2O3/c22-18(13-21-16-8-4-5-9-17(16)24-19(21)23)20-11-10-15(12-20)14-6-2-1-3-7-14/h1-9,15H,10-13H2 |
InChI Key |
CMRDUCKDSHSUMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B11265005.png)
![3-[6-(Benzylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B11265012.png)
![N-(2-Chlorobenzyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11265019.png)
![3-(3-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B11265023.png)

![3-{5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11265029.png)
![1-(2-ethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11265032.png)
![N-(2,5-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11265057.png)
![4-bromo-N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11265068.png)

![2-[(2,4-dimethylbenzyl)sulfanyl]-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11265074.png)
![3-(4-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B11265079.png)
![ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate](/img/structure/B11265085.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B11265087.png)
